molecular formula C20H25NO B4176965 N-(2-phenylcyclopropyl)-1-adamantanecarboxamide

N-(2-phenylcyclopropyl)-1-adamantanecarboxamide

Cat. No. B4176965
M. Wt: 295.4 g/mol
InChI Key: MZUGTGNKIFGRQO-UHFFFAOYSA-N
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Description

N-(2-phenylcyclopropyl)-1-adamantanecarboxamide, also known as PAC-1, is a small molecule that has shown promising anticancer activity in preclinical studies. PAC-1 belongs to a class of compounds called adamantyl-based compounds, which are known for their unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. N-(2-phenylcyclopropyl)-1-adamantanecarboxamide binds to procaspase-3, inducing a conformational change that leads to its activation. Activated caspase-3 then triggers a cascade of events that ultimately result in apoptosis.
Biochemical and Physiological Effects
N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis, N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been shown to inhibit tumor growth and metastasis, as well as to modulate the immune response. N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide is its ability to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, one limitation of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(2-phenylcyclopropyl)-1-adamantanecarboxamide. One area of interest is the development of more potent analogs of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide, which may have improved anticancer activity. Another area of interest is the development of more efficient synthesis methods for N-(2-phenylcyclopropyl)-1-adamantanecarboxamide, which could improve its scalability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenylcyclopropyl)-1-adamantanecarboxamide and to identify potential biomarkers that could be used to predict patient response to N-(2-phenylcyclopropyl)-1-adamantanecarboxamide therapy.

Scientific Research Applications

N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, N-(2-phenylcyclopropyl)-1-adamantanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-phenylcyclopropyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-19(21-18-9-17(18)16-4-2-1-3-5-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,13-15,17-18H,6-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUGTGNKIFGRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylcyclopropyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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